molecular formula C17H24 B8309293 1-Octyl-4-(prop-2-YN-1-YL)benzene CAS No. 88255-15-6

1-Octyl-4-(prop-2-YN-1-YL)benzene

Cat. No. B8309293
M. Wt: 228.37 g/mol
InChI Key: AFDUXCUJZGWUJJ-UHFFFAOYSA-N
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Patent
US04405810

Procedure details

p-(n-Octyl)phenylacetaldehyde (1 mmole, prepared as described in paragraph A of this example) is dissolved in methylene chloride, and treated with carbontetrabromide (4 mmole), triphenylphosphine (4 mmole) and zinc dust (4 mmole) at room temperature. The reaction mixture is then diluted with ethyl ether and filtered. The filtrate is washed with water, dried and evaporated to give an oily residue. This residue is dissolved in tetrahydrofuran and treated with n-butyl lithium (2.1 mmole) at -78° C. for one hour and then at room temperature until the reaction ceases. The reaction mixture is poured onto water, the pH adjusted to 7, and extracted with methylene chloride. The methylene chloride extract is washed with water, dried and the solvent removed by evaporation. Distillation under reduced pressure affords p-(n-octyl)benzylacetylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
catalyst
Reaction Step Two
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]=O)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:18](Br)(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([Li])CCC>C(Cl)Cl.C(OCC)C.O1CCCC1.[Zn]>[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]#[CH:18])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(C=C1)CC=O
Step Two
Name
Quantity
4 mmol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
4 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mmol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
2.1 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
at room temperature until the reaction ceases
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(CC#C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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